1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is a compound that belongs to the class of urea derivatives It features a pyrazole ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Urea Derivative: The final step involves the reaction of the pyrazole derivative with an isocyanate or a carbodiimide to form the urea linkage.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound’s interactions with biological systems are investigated to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The pyrazole ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-(2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(4-chlorophenyl)urea:
The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s stability, lipophilicity, and biological activity .
Properties
Molecular Formula |
C13H13F3N4O |
---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H13F3N4O/c14-13(15,16)10-3-1-4-11(9-10)19-12(21)17-6-8-20-7-2-5-18-20/h1-5,7,9H,6,8H2,(H2,17,19,21) |
InChI Key |
FSBNLZQNMPKFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCN2C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
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